molecular formula C23H22N4O B2968945 4-TERT-BUTYL-N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZAMIDE CAS No. 847388-20-9

4-TERT-BUTYL-N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZAMIDE

Cat. No.: B2968945
CAS No.: 847388-20-9
M. Wt: 370.456
InChI Key: WBNOMCZPKMHEMK-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a complex organic compound that features a benzamide core substituted with an imidazo[1,2-a]pyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide typically involves multi-step organic reactions. One common approach is the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazo[1,2-a]pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-tert-butyl-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, thereby affecting various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-tert-butyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O/c1-23(2,3)18-9-5-17(6-10-18)21(28)25-19-11-7-16(8-12-19)20-15-27-14-4-13-24-22(27)26-20/h4-15H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNOMCZPKMHEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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